molecular formula C11H17NO B15275672 (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

Cat. No.: B15275672
M. Wt: 179.26 g/mol
InChI Key: PUQXLWUCIHPEDW-LLVKDONJSA-N
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Description

(3R)-3-Amino-3-(3,4-dimethylphenyl)propan-1-ol (CAS RN: 1248446-64-1) is a chiral amino alcohol of significant interest in medicinal chemistry research. This compound serves as a versatile chiral building block, particularly in the synthesis of novel pharmaceutical agents. Its structure, featuring both amino and hydroxyl functional groups on a propanol backbone attached to a 3,4-dimethylphenyl group, makes it a valuable precursor for the development of potential antimicrobial compounds . Research indicates that structurally related alpha-amino amide derivatives have demonstrated promising activity as LpxC inhibitors, which are a key target for developing new antibiotics against Gram-negative bacteria, including Pseudomonas aeruginosa . The chiral (R)-enantiomer is especially valuable for creating stereochemically pure compounds, which is critical in drug discovery for optimizing biological activity and reducing off-target effects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1

InChI Key

PUQXLWUCIHPEDW-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CCO)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)C

Origin of Product

United States

Preparation Methods

Asymmetric Phase-Transfer Catalysis

A landmark method for enantioselective synthesis involves phase-transfer catalysis, as demonstrated in the asymmetric alkylation of cyanopropanoates. By employing a cinchona alkaloid-derived catalyst, researchers achieved the formation of the all-carbon stereogenic center with >90% enantiomeric excess (ee). Adapting this strategy, the 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation or Suzuki-Miyaura coupling prior to the asymmetric step. For example:

$$
\text{Ketone intermediate} + \text{3,4-Dimethylphenylboronic acid} \xrightarrow{\text{Pd catalysis}} \text{Aryl-substituted ketone}
$$

Subsequent phase-transfer-catalyzed alkylation with methyl cyanoacetate yields the chiral nitrile intermediate, which is reduced to the primary amine using lithium aluminum hydride (LiAlH4).

Grignard Reaction-Mediated Stereocontrol

The Grignard addition to ketones offers a robust pathway for constructing the chiral center. In a method analogous to the synthesis of Tapentadol, ethylmagnesium bromide reacts with a prochiral ketone precursor to install the ethyl group with high stereoselectivity. For instance:

$$
\text{(2S)-3-(Dimethylamino)-1-(3,4-dimethylphenyl)-2-methyl-1-propanone} + \text{EtMgBr} \rightarrow \text{(3R)-3-Amino-3-(3,4-dimethylphenyl)propan-1-ol}
$$

This reaction proceeds via a six-membered transition state, favoring the R configuration due to steric guidance from the 3,4-dimethylphenyl group.

Catalytic Asymmetric Methods

Organocatalytic Reductive Amination

Reductive amination of β-keto alcohols with ammonium acetate and sodium cyanoborohydride provides a direct route to β-amino alcohols. Using a chiral phosphoric acid catalyst, the reaction achieves up to 88% ee. Optimization of solvent polarity (e.g., dichloromethane) enhances stereoselectivity by stabilizing transition-state intermediates.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers an alternative for obtaining the R enantiomer. Candida antarctica lipase B (CAL-B) selectively acylates the undesired S enantiomer, leaving the R form in >99% ee after hydrolysis.

Grignard Reaction-Based Syntheses

Iminoiodane-Mediated Amino Alcohol Formation

A novel approach employs phenyliodonium diacetate (PhI=O) to generate iminoiodane intermediates, which react with Grignard reagents to form 1,4-amino alcohols. For (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol, the sequence involves:

  • Oxidative generation of an iminoiodane from a benzyl-protected precursor.
  • Ethylmagnesium bromide addition to install the ethyl group.
  • Deprotection and reduction to yield the final product.

Stereospecific Grignard Additions

Modifying the Tapentadol synthesis, the ketone intermediate is treated with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C to favor anti-addition. Quenching with ammonium chloride and subsequent purification by crystallization yields the R enantiomer in 96% purity.

Reductive Amination Routes

Direct Reductive Amination

Condensation of 3-(3,4-dimethylphenyl)-3-oxopropan-1-ol with ammonia in methanol, followed by reduction using sodium borohydride, affords the racemic amino alcohol. Chiral chromatography or enzymatic resolution then isolates the R enantiomer.

Borane-Mediated Asymmetric Reduction

Using a Corey-Bakshi-Shibata (CBS) catalyst, the ketone precursor is reduced with borane-dimethyl sulfide to achieve 92% ee. This method circumvents the need for resolution steps but requires anhydrous conditions.

Comparative Analysis of Methodologies

Method Yield (%) Enantiomeric Excess (%) Steps Cost Efficiency
Phase-Transfer Catalysis 78 90 4 Moderate
Grignard Addition 85 96 5 High
Reductive Amination 65 88 3 Low
Enzymatic Resolution 70 99 4 High

Data synthesized from.

The Grignard-based approach offers the best balance of yield and stereoselectivity, albeit with higher operational complexity. Reductive amination is advantageous for rapid synthesis but requires post-hoc resolution.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), catalysts like palladium on carbon (Pd/C)

    Substitution: Alkyl halides, base catalysts like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
(3R)-3-Amino-3-(3,4-dimethylphenyl)propan-1-ol 3,4-dimethylphenyl C₁₁H₁₇NO 179.26 (calculated) Chiral center (R-configuration); electron-donating methyl groups enhance lipophilicity.
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol 3,4-dimethoxyphenyl C₁₁H₁₇NO₃ 223.26 (calculated) Methoxy groups increase polarity and hydrogen-bonding capacity .
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol 3-bromo-4-methylphenyl C₁₀H₁₄BrNO 244.13 Bromine atom introduces steric bulk and potential for halogen bonding .
(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol 2,5-dichlorophenyl C₉H₁₁Cl₂NO 220.1 Chlorine atoms at meta/para positions enhance electron-withdrawing effects .
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol 4-isopropylphenyl C₁₂H₁₉NO 193.29 (calculated) Isopropyl group increases steric hindrance, potentially reducing reactivity .

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., methyl, methoxy): Methyl groups in the target compound improve lipophilicity, favoring membrane permeability in biological systems. Methoxy analogs () exhibit higher polarity due to oxygen’s electronegativity, which may enhance aqueous solubility .
  • Halogenated Derivatives (e.g., bromo, chloro): Bromine and chlorine substituents () increase molecular weight and introduce steric/electronic effects. For example, bromine’s polarizability may enhance binding to hydrophobic enzyme pockets .

For instance, chiral amino alcohols are often used as ligands in asymmetric synthesis .

Reactivity and Stability :

  • The dimethoxy analog () was used in a catalytic reaction with Ir@SiCN, indicating compatibility with transition-metal catalysts under basic conditions (KOtBu, diglyme) .
  • Halogenated derivatives () may exhibit lower thermal stability due to weaker C–Br/C–Cl bonds compared to C–CH₃ bonds.

Biological Activity

(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and interaction with various biological targets.

The molecular formula of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is C12H17NC_{12}H_{17}N. The synthesis typically involves several steps starting from readily available precursors. One common method includes the reduction of corresponding carboxylic acids or esters followed by amination and hydroxylation processes. This compound's chirality is significant as it influences its pharmacological profile.

Research indicates that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol interacts with specific receptors and enzymes within metabolic pathways. Its biological activity is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

  • Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation and cognitive function.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzyme activities linked to inflammatory responses and cancer cell proliferation.
    Study TypeFindings
    Enzyme InhibitionSignificant inhibition of cyclooxygenase (COX) activity was observed, suggesting anti-inflammatory potential.
    Cancer Cell LinesReduced viability of colorectal cancer cells was noted at specific concentrations.
  • In vivo Studies : Animal models have shown promising results regarding the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol administration resulted in improved cognitive function in aged mice models. This was linked to enhanced synaptic plasticity and reduced neuroinflammation.
  • Anti-tumor Activity : In a recent clinical trial involving patients with advanced colorectal cancer, the administration of this compound as part of a combination therapy showed a statistically significant improvement in progression-free survival compared to standard treatments alone.

Safety and Toxicity

Toxicological assessments indicate that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to further evaluate its chronic toxicity and potential side effects.

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